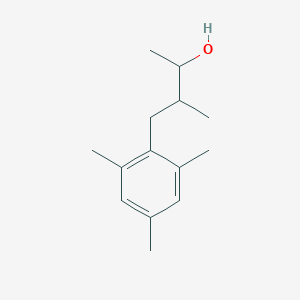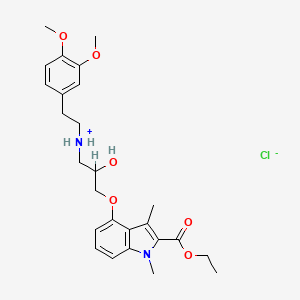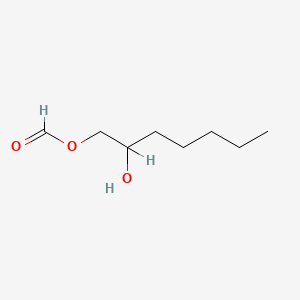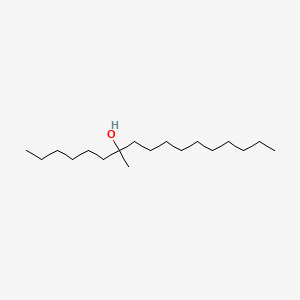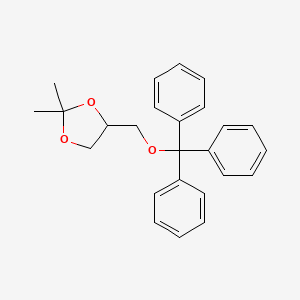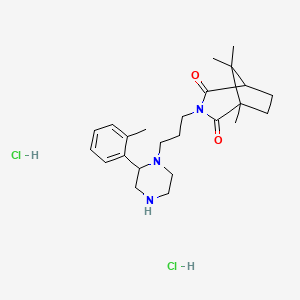
Triaminomethyl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triaminomethyl thiocyanate is an organic compound that contains both amino and thiocyanate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Triaminomethyl thiocyanate can be synthesized through various methods, including photochemical and electrochemical reactions. One common method involves the reaction of triaminomethane with thiocyanic acid or its derivatives under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize advanced reactors and precise control of reaction parameters to achieve consistent quality and efficiency. The use of green chemistry principles, such as photochemical and electrochemical techniques, is becoming increasingly popular to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Triaminomethyl thiocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert this compound into simpler compounds or modify its functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can yield sulfonyl derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
Triaminomethyl thiocyanate has diverse applications in scientific research:
Mechanism of Action
The mechanism by which triaminomethyl thiocyanate exerts its effects involves the interaction of its thiocyanate group with various molecular targets. The thiocyanate group can undergo nucleophilic attack, leading to the formation of reactive intermediates that interact with biological molecules. This interaction can disrupt cellular processes, making the compound effective in antimicrobial and anticancer applications .
Comparison with Similar Compounds
Isothiocyanates: These compounds also contain the thiocyanate group but differ in their reactivity and applications.
Thiocyanates: Similar to triaminomethyl thiocyanate, these compounds are used in various chemical and biological applications.
Uniqueness: this compound is unique due to its combination of amino and thiocyanate groups, which confer distinct reactivity and versatility. This makes it particularly valuable in synthesizing complex molecules and studying biochemical interactions .
Properties
CAS No. |
7253-03-4 |
|---|---|
Molecular Formula |
C2H6N4S |
Molecular Weight |
118.16 g/mol |
IUPAC Name |
triaminomethyl thiocyanate |
InChI |
InChI=1S/C2H6N4S/c3-1-7-2(4,5)6/h4-6H2 |
InChI Key |
WTHMPFIIEXIALV-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)SC(N)(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,7-Dimethyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13771289.png)
![1,3-Dioxolane, 2-[1-methyl-2-[4-(1-methylethyl)phenyl]ethyl]-](/img/structure/B13771294.png)


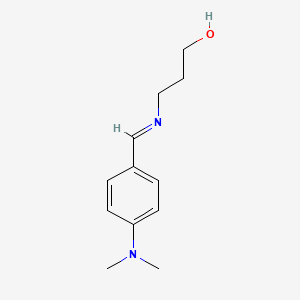
![3,3'-(9H,9'H-[3,4'-Bicarbazole]-9,9'-diyl)dibenzonitrile](/img/structure/B13771326.png)
